molecular formula C6H7N5 B13091712 [1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine

[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine

Cat. No.: B13091712
M. Wt: 149.15 g/mol
InChI Key: CEWPAVKXCYMEAG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazole ring fused to a pyrazine ring, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrazin-6-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the desired product in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or lead tetraacetate .

Industrial Production Methods

Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. The use of microwave irradiation can be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, the use of environmentally benign oxidizers and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrazine rings.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrazin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or phosphodiesterases, thereby modulating signaling pathways within cells . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities.

    [1,2,4]Triazolo[4,3-a]pyrazine: Shares a similar core structure but differs in the position of the nitrogen atoms.

Uniqueness

[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which can result in distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-6-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-1-5-3-11-6(2-8-5)9-4-10-11/h2-4H,1,7H2

InChI Key

CEWPAVKXCYMEAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NC=NN21)CN

Origin of Product

United States

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